15(R)-15-Methyl-Prostaglandin D2

Übersicht

Beschreibung

15-methyl-15R-PGD2 is a prostanoid.

Wissenschaftliche Forschungsanwendungen

Atemwegsforschung

In der Atemwegsforschung, insbesondere im Studium von Asthma, wurde 15®-15-Methyl-Prostaglandin D2 als Schlüsselfaktor bei der Entzündung der Atemwege identifiziert. Es wirkt über den Prostaglandin-D2-Rezeptor-2 (DP2)-Weg und trägt maßgeblich sowohl zu atopischem als auch zu nicht-atopischem Asthma bei . Die Rolle der Verbindung bei der Aktivierung von Typ-2-angeborenen lymphatischen Zellen und Eosinophilen über den DP2-Rezeptor stand im Mittelpunkt der Forschung und bietet potenzielle therapeutische Ziele für die Behandlung von Asthma .

Immunopharmakologie

15®-15-Methyl-Prostaglandin D2 zeigt agonistische Wirkungen auf menschliche Eosinophile und Basophile, die für die Immunantwort des Körpers, insbesondere bei allergischen Reaktionen, entscheidend sind . Seine Fähigkeit, Formveränderungen in Eosinophilen und Aktinpolymerisation zu induzieren, deutet auf seine Bedeutung für das Verständnis und die potenzielle Kontrolle des Verhaltens von Immunzellen hin.

Ophthalmologie

In der Ophthalmologie wurde die neuroprotektive Wirkung von Prostaglandin-D2-Weg-vermittelten Verbindungen in Nagetiermodellen der nicht-arteriitischen anterioren ischämischen Optikusneuropathie (NAION) untersucht . Das Verständnis der Rolle von 15®-15-Methyl-Prostaglandin D2 in solchen Wegen könnte zu neuartigen Behandlungen für Erkrankungen des Sehnervs führen.

Neurowissenschaften

Die Verbindung wurde auf ihre potenziellen Auswirkungen auf den Stoffwechsel von Schwann-Zellen untersucht, der für die Funktion und Integrität der Nerven entscheidend ist . Prostaglandin-D2-Synthase, die an der Produktion von 15®-15-Methyl-Prostaglandin D2 beteiligt ist, spielt eine Rolle bei der Erhaltung der Myelinscheiden, was ihre Bedeutung für die neurologische Gesundheit und Krankheit zeigt.

Pharmakologie

In der Pharmakologie ist 15®-15-Methyl-Prostaglandin D2 für seine starken und selektiven agonistischen Wirkungen auf den DP2-Rezeptor bekannt . Dies hat Auswirkungen auf die Medikamentenentwicklung, insbesondere für Erkrankungen mit eosinophiler Entzündung, wie z. B. Asthma .

Biochemische Forschung

Es wurde gezeigt, dass die Metaboliten der Verbindung Typ-2-angeborene lymphatische Zellen und Eosinophile von Asthmapatienten aktivieren, was darauf hindeutet, dass sie eine breitere Rolle in der biochemischen Forschung im Zusammenhang mit entzündlichen Erkrankungen spielen können

Wirkmechanismus

Target of Action

The primary targets of 15®-15-methyl Prostaglandin D2 are the Prostaglandin D2 receptor 2 (DP2) and Aldo-keto reductase family 1 member C3 . The DP2 receptor is mainly expressed by the key cells involved in type 2 immune responses, including T H 2 cells, type 2 innate lymphoid cells, and eosinophils .

Mode of Action

15®-15-methyl Prostaglandin D2 interacts with its targets, leading to significant changes in the cells. It induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases .

Biochemical Pathways

The compound affects the Prostaglandin D2 receptor 2 pathway , which plays a significant role in the pathophysiology of asthma . Increased production of Prostaglandin D2 induces significant inflammatory cell chemotaxis and degranulation via its interaction with the DP2 receptor . This interaction leads to the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Pharmacokinetics

It is known that the compound is released upon activation of mast cells and is also synthesized by alveolar macrophages .

Result of Action

The action of 15®-15-methyl Prostaglandin D2 results in bronchoconstriction, platelet-activating-factor-inhibitory, and cytotoxic effects . It also leads to tissue remodeling, mucus production, structural damage, and compromised lung function in the pulmonary milieu .

Action Environment

The action of 15®-15-methyl Prostaglandin D2 is influenced by environmental factors. For instance, the release of Prostaglandin D2, a pro-inflammatory lipid mediator, is stimulated following both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation .

Biochemische Analyse

Biochemical Properties

15®-15-methyl Prostaglandin D2 interacts with various enzymes, proteins, and other biomolecules. It increases actin polymerization in human eosinophils and increases cAMP levels in platelets . It is also known to bind to the receptor PTGDR (DP1), as well as CRTH2 (DP2) .

Cellular Effects

15®-15-methyl Prostaglandin D2 has significant effects on various types of cells and cellular processes. It influences cell function by initiating type 2 innate lymphoid cells (ILC2) migration and IL-5/IL-13 cytokine secretion in a PGD2 receptor 2 (DP2)-dependent manner . It also plays a significant role in the pathophysiology of asthma .

Molecular Mechanism

The molecular mechanism of action of 15®-15-methyl Prostaglandin D2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

15(R)-15-methyl Prostaglandin D2 (15(R)-15-methyl PGD2) is a synthetic analog of Prostaglandin D2 (PGD2), noted for its metabolic stability and potent biological activities. This compound primarily acts through the CRTH2/DP2 receptor, influencing various physiological processes and showing promise in therapeutic applications.

15(R)-15-methyl PGD2 selectively activates the CRTH2/DP2 receptor, which is involved in several inflammatory and immune responses. The compound's efficacy is highlighted by its low effective concentration (EC50) values, indicating high potency compared to PGD2 itself.

- EC50 Values :

- Eosinophil CD11b expression: 1.4 nM

- Actin polymerization: 3.8 nM

- Chemotaxis: 1.7 nM

- These values are approximately 3-5 times lower than those for PGD2, demonstrating the enhanced potency of the synthetic analog .

Biological Effects

The biological activities of 15(R)-15-methyl PGD2 encompass a range of physiological processes:

- Anti-inflammatory Effects : By activating the CRTH2 receptor, it mediates eosinophil recruitment and activation, which are crucial in allergic responses and asthma .

- Regulation of Sleep and Body Temperature : Similar to PGD2, this compound plays a role in sleep regulation and thermoregulation through its action on central nervous system receptors .

- Vascular Effects : It induces relaxation of vascular smooth muscle, contributing to vasodilation and potentially lowering blood pressure .

Case Studies and Research Findings

Several studies have explored the implications of 15(R)-15-methyl PGD2 in various biological contexts:

- Asthma Models :

- Cancer Research :

- Neuroprotection Studies :

Comparative Analysis

The following table summarizes key differences between 15(R)-15-methyl PGD2 and PGD2 regarding their biological activity:

| Feature | 15(R)-15-Methyl PGD2 | Prostaglandin D2 (PGD2) |

|---|---|---|

| Receptor Selectivity | High for CRTH2/DP2 | DP1 and DP2 |

| EC50 for Eosinophil Activation | 1.4 nM | 10 nM |

| Role in Inflammation | Potent agonist | Mixed effects |

| Impact on Sleep Regulation | Yes | Yes |

| Vascular Smooth Muscle Relaxation | Yes | Yes |

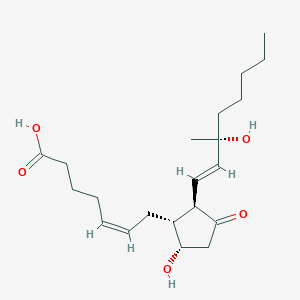

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-18,22,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXLUMAOXBULOZ-BKVRKCTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@](C)(/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210978-26-0 | |

| Record name | (5Z,9α,13E,15R)-9,15-Dihydroxy-15-methyl-11-oxoprosta-5,13-dien-1-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210978-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.